5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde
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Overview
Description
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a morpholin-4-ylmethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.
Formation of Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 5-chloro-2-hydroxybenzaldehyde with morpholine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid.
Reduction: 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and resins.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with biological molecules, while the morpholin-4-ylmethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: Lacks the morpholin-4-ylmethyl group, making it less versatile in certain applications.
2-Hydroxy-5-methylbenzaldehyde: Contains a methyl group instead of a chloro group, resulting in different reactivity and properties.
Vanillin: A structurally similar compound with a methoxy group instead of a chloro group, commonly used as a flavoring agent.
Uniqueness
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918548-88-6 |
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Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H14ClNO3/c13-11-5-9(12(16)10(6-11)8-15)7-14-1-3-17-4-2-14/h5-6,8,16H,1-4,7H2 |
InChI Key |
FPECYUVQDFGAST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Cl)C=O)O |
Origin of Product |
United States |
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